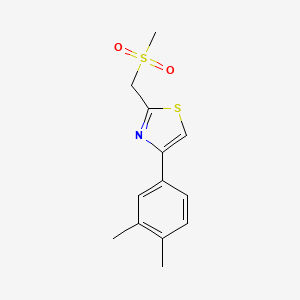
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a compound that belongs to the benzodiazepine family. DMCM has been widely studied due to its potential application in the treatment of anxiety disorders and its mechanism of action as a GABA-A receptor antagonist.
Wirkmechanismus
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone acts as a GABA-A receptor antagonist, which means that it blocks the binding of GABA to the receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor results in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity. By blocking the binding of GABA to the GABA-A receptor, 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone increases neuronal activity and has anxiogenic effects.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to reduce the severity of withdrawal symptoms in animal models of alcohol withdrawal syndrome. However, 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to have convulsant effects at high doses, which limits its potential therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is a widely studied compound that has been used in many animal models of anxiety and alcohol withdrawal syndrome. However, its convulsant effects at high doses limit its potential use in these models. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is also a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone. One direction is to investigate the potential use of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone in the treatment of anxiety disorders and alcohol withdrawal syndrome in humans. Another direction is to investigate the potential use of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone as a research tool for studying the GABA-A receptor and its role in anxiety and alcohol withdrawal syndrome. Additionally, further research is needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone and its potential side effects.
Synthesemethoden
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-one with 3,5-dimethylmorpholine and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Mannich reaction, which involves the addition of an amine and an aldehyde to a carbonyl group.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential application in the treatment of anxiety disorders. Studies have shown that 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been studied for its potential application in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-19-10-12(2)17(11)16(18)14-7-8-20-15-6-4-3-5-13(14)15/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFGZSSRPWGEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)




![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
